REACTION_CXSMILES
|
C[C:2]1[O:3]C(=O)C2SC=C[C:6]=2[N:7]=1.[NH2:12][C:13]1C(C)=CC=CC=1>C(O)(=O)C>[CH3:2][N:7]([C:13]([N:12]=[N:12][C:2]([N:7]([CH3:6])[CH3:13])=[O:3])=[O:3])[CH3:6]
|
Name
|
2-Methyl-thieno[3,2-d][1,3]oxazin-4-one
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(C2=C(N1)C=CS2)=O
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
The two phase mixture was treated with sodium bicarbonate until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the phases were then separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a black oil
|
Type
|
CUSTOM
|
Details
|
This residue was purified by flash chromatography on silica gel (60×200 mm)
|
Type
|
WASH
|
Details
|
Elution with 20% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)N=NC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |